N,5-Dimethyl-1H-pyrazole-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

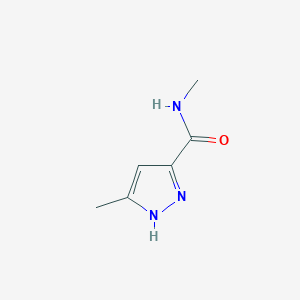

N,5-Dimethyl-1H-pyrazole-3-carboxamide: is a heterocyclic organic compound featuring a pyrazole ring substituted with methyl groups at the nitrogen and the fifth carbon positions, and a carboxamide group at the third carbon position

准备方法

Synthetic Routes and Reaction Conditions:

Hydrazine Derivatives and β-Diketones: The synthesis of N,5-Dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine derivatives with β-diketones.

Transition-Metal Catalysis: Another method involves the use of transition-metal catalysts to facilitate the coupling of hydrazine derivatives with acyl chlorides or esters, followed by cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Oxidation: Pyrazole oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Research indicates that N,5-Dimethyl-1H-pyrazole-3-carboxamide exhibits promising anticancer properties. It has been studied for its interaction with Fms-like tyrosine kinase 3 (FLT3), which is crucial in hematopoiesis and implicated in acute myeloid leukemia (AML). The compound's ability to inhibit FLT3 could lead to novel treatments for this type of cancer.

Neuropharmacology

The compound has also shown potential as a therapeutic agent for central nervous system (CNS) disorders. It acts as a partial agonist at trace amine-associated receptors (TAARs), which are linked to various psychiatric conditions such as schizophrenia and bipolar disorder. Studies suggest that compounds targeting TAARs may offer improved cognitive benefits with fewer side effects compared to traditional antipsychotics .

Table 1: Summary of Pharmaceutical Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cancer Treatment | FLT3 inhibition | Targeted therapy for AML |

| CNS Disorders | TAAR partial agonism | Improved cognition, reduced side effects |

| Antifungal Activity | Inhibition of fungal growth | Effective against resistant strains |

Agricultural Applications

This compound has been investigated for its potential use as a fungicide. Preliminary studies highlight its antifungal activity against various pathogens affecting crops. The compound's effectiveness in inhibiting fungal growth can contribute to sustainable agricultural practices by reducing the reliance on conventional chemical fungicides .

Material Science Applications

Nanomaterials

The compound is being explored in the synthesis of mesoporous materials and nanoclays, which have applications in catalysis and environmental remediation. Its unique structure allows it to function as a dopant or host material in organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices .

Table 2: Summary of Material Science Applications

| Application Area | Description | Benefits |

|---|---|---|

| Nanomaterials | Synthesis of mesoporous materials | Enhanced catalytic properties |

| OLED Technology | Dopant/host material | Improved efficiency and stability |

Case Studies

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of this compound, researchers found that it exhibited significant activity against Fusarium species. The compound demonstrated lower genotoxicity compared to conventional antifungals, suggesting it could be a safer alternative for agricultural use .

Case Study 2: Neuropharmacological Research

A recent investigation into the neuropharmacological effects of this compound revealed its potential in modulating neurotransmitter systems associated with mood regulation. This study indicated that the compound could serve as a lead candidate for developing treatments for depression and anxiety disorders .

作用机制

The mechanism of action of N,5-Dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration .

相似化合物的比较

3,5-Dimethyl-1H-pyrazole: Similar in structure but lacks the carboxamide group, making it less versatile in certain chemical reactions.

1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide:

N-Phenyl-1H-pyrazole-3-carboxamide: Similar functional groups but with different substitution patterns, leading to variations in reactivity and biological activity.

Uniqueness: N,5-Dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and carboxamide groups enhances its reactivity and potential for diverse applications in research and industry.

生物活性

N,5-Dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, anti-inflammatory, and other therapeutic potentials, supported by data tables and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, have been extensively studied for their biological properties. The pyrazole ring structure contributes to various pharmacological effects, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

- Zheng et al. (2022) reported that certain pyrazole derivatives exhibited potent anticancer effects with IC50 values as low as 0.28 µM against A549 cell lines. These compounds induced apoptosis and autophagy in cancer cells, suggesting multiple mechanisms of action .

- Li et al. (2022) synthesized novel pyrazole derivatives that showed promising results against HCT116 and MCF-7 cell lines with IC50 values of 0.39 ± 0.06 µM and 0.46 ± 0.04 µM, respectively .

- Abdel-Aziz et al. (2022) found that their synthesized pyrazole compound exhibited an IC50 of 0.74 mg/mL against Hep-2 cancer cell lines, indicating substantial cytotoxic potential .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has been evaluated for its anti-inflammatory effects:

- Fan et al. (2022) demonstrated that certain pyrazole derivatives could inhibit inflammatory pathways effectively, supporting their use in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Kinase Inhibition : Several studies indicate that pyrazole derivatives can inhibit kinases involved in cancer progression, providing a rationale for their use as anticancer agents .

- DNA Interaction : The binding affinity of these compounds to DNA has been explored, revealing potential mechanisms for their anticancer activity through the modulation of gene expression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 1 | Pyrazole derivative A | 0.28 | Anticancer |

| Compound 2 | Pyrazole derivative B | 0.39 | Anticancer |

| Compound 3 | Pyrazole derivative C | 0.74 mg/mL | Anticancer |

This table summarizes the relationship between structural modifications and biological activity, illustrating how specific changes can enhance efficacy.

属性

IUPAC Name |

N,5-dimethyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-5(9-8-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHCHIRGHUQPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。